N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide
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Overview
Description
N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a chloropyrazolo[1,5-a]pyrimidine moiety linked to an ethyl prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the chloropyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The subsequent attachment of the ethyl prop-2-enamide group is usually carried out via nucleophilic substitution or coupling reactions, often employing reagents such as alkyl halides and amides under specific temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds.
Scientific Research Applications
N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity that could be harnessed for drug development.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazolo[1,5-a]pyrimidine moiety may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Xanomeline
- Paxlovid
Uniqueness
N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-2-10(17)13-4-3-8-5-14-11-9(12)6-15-16(11)7-8/h2,5-7H,1,3-4H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVPPOGTILUWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN2C(=C(C=N2)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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